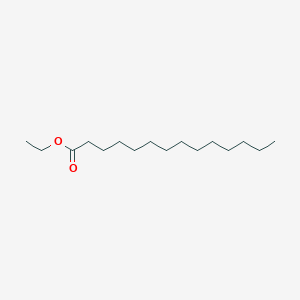

Ethyl myristate

概要

説明

テトラデカン酸エチルは、別名ミリスチン酸エチルとも呼ばれ、テトラデカン酸(ミリスチン酸)とエタノールから誘導されたエステルです。無色の液体で、かすかな心地よい香りがします。 この化合物は、その特徴的な香りから香料および香料業界で広く使用されており、さまざまな化粧品やパーソナルケア製品にも含まれています .

製造方法

合成経路と反応条件

テトラデカン酸エチルは、テトラデカン酸をエタノールとエステル化することにより合成できます。この反応は、硫酸または塩酸などの酸触媒を必要とするのが一般的です。一般的な反応式は以下のとおりです。

Tetradecanoic acid+Ethanol→Ethyl tetradecanoate+Water

この反応は通常、反応物の完全な転換を確保するために還流条件下で行われます。 混合物を加熱し、反応中に生成された水を継続的に除去することで、反応を完了に近づけます .

工業生産方法

工業規模では、テトラデカン酸エチルの製造は、同様のエステル化プロセスを用いて行われますが、規模が大きくなります。この反応は、効率的な混合と温度制御を備えた大型反応器で行われます。連続蒸留を用いることで、反応混合物からエステルを分離・精製することができます。 最終生成物は、さらに真空蒸留などの精製工程を経て、目的の純度に達します .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl tetradecanoate can be synthesized through the esterification of tetradecanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The general reaction is as follows:

Tetradecanoic acid+Ethanol→Ethyl tetradecanoate+Water

The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. The mixture is heated, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of ethyl tetradecanoate involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control. The use of continuous distillation helps in the separation and purification of the ester from the reaction mixture. The final product is then subjected to further purification steps, such as vacuum distillation, to achieve the desired purity .

化学反応の分析

Hydrolysis: Breakdown Reactions

Ethyl myristate undergoes hydrolysis under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

Applications : Regeneration of myristic acid for reuse in synthesis .

Base-Catalyzed Hydrolysis (Saponification)

Byproducts : Sodium myristate (soap) and ethanol .

Metabolic Pathways: In Vivo Reactions

This compound is a biomarker for ethanol consumption, formed via non-oxidative ethanol metabolism:Key Findings :

- Detected in meconium and hair as a marker for prenatal alcohol exposure .

- Elevated levels correlate with impaired cognitive development in children (e.g., lower Working Memory Index) .

Transesterification: Biodiesel Production

This compound participates in transesterification to produce glycerol and biodiesel:Innovative Methods :

- Enzymatic catalysis in supercritical CO₂ improves reaction efficiency (90% conversion at 40°C) .

- Lipases (e.g., Candida antarctica) enhance selectivity and reduce energy use .

Thermal Decomposition and Combustion

At high temperatures (>315°C), this compound decomposes or combusts:

Combustion :Byproducts :

- Carbon monoxide (CO) and acrid smoke under incomplete combustion .

- Flash point: >113°C; autoignition temperature: 315°C .

Enzymatic and Catalytic Reactions

Enzymatic Synthesis :

- Lipase-catalyzed esterification in solvent-free systems achieves 95% yield .

- Continuous processes in supercritical CO₂ reduce downstream separation costs .

Catalytic Cracking :

科学的研究の応用

Cosmetic Formulations

Ethyl myristate is widely used in cosmetic products due to its emollient properties. It enhances the texture and feel of creams and lotions and improves skin absorption.

Key Benefits:

- Acts as a skin-conditioning agent.

- Enhances the spreadability of formulations.

- Provides a silky feel upon application.

Case Study:

A study published in the International Journal of Cosmetic Science demonstrated that formulations containing this compound showed improved hydration and skin barrier function compared to control formulations lacking this ingredient .

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves as a solvent and penetration enhancer for topical drug formulations. Its ability to solubilize active ingredients significantly improves bioavailability.

Key Benefits:

- Enhances the solubility of poorly water-soluble drugs.

- Improves the efficacy of topical medications.

- Reduces irritation associated with some active ingredients.

Data Table: Pharmaceutical Applications

| Application Type | Examples of Active Ingredients | Benefits |

|---|---|---|

| Topical Formulations | NSAIDs, corticosteroids | Enhanced bioavailability |

| Transdermal Patches | Hormones | Improved skin penetration |

Case Study:

Research highlighted in Pharmaceutical Research indicated that incorporating this compound into transdermal patches increased the permeation rate of diclofenac by 200% compared to patches without it .

Food Industry

This compound is recognized as a flavoring agent and food additive. It is classified as Generally Recognized As Safe (GRAS) and is used to enhance the taste and aroma of food products.

Key Benefits:

- Acts as a flavor enhancer.

- Improves mouthfeel in food products.

Data Table: Food Applications

| Application Type | Usage | Regulatory Status |

|---|---|---|

| Flavoring Agent | Confectionery, baked goods | GRAS |

| Food Additive | Emulsifier in sauces | GRAS |

Biotechnology Research

In biotechnology, this compound is employed as a medium for cell culture, particularly in studies involving lipid metabolism. It provides an optimal environment for cell growth.

Key Benefits:

- Supports cell proliferation.

- Facilitates lipid-based studies.

Case Study:

A study published in Biotechnology Progress explored the use of this compound in culturing thermotolerant yeast strains, showing enhanced growth rates and lipid production under elevated temperatures .

Perfume and Fragrance Industry

This compound functions as a fixative in perfumes, stabilizing and prolonging fragrance longevity.

Key Benefits:

- Improves scent retention.

- Enhances overall fragrance profile.

Data Table: Fragrance Applications

| Application Type | Role | Impact |

|---|---|---|

| Perfume Formulations | Fixative | Prolonged scent duration |

| Scented Products | Stabilizer | Enhanced fragrance quality |

作用機序

テトラデカン酸エチルの作用機序には、細胞膜と酵素との相互作用が関与しています。脂肪酸エステルとして、脂質二重層に組み込まれ、膜の流動性と透過性を変化させる可能性があります。また、特定の酵素と相互作用して、その活性を変化させ、代謝経路に影響を与える可能性もあります。 正確な分子標的と経路は、生物学的コンテキストによって異なる場合があります .

類似の化合物との比較

テトラデカン酸エチルは、以下のものなど、他の脂肪酸エステルに似ています。

テトラデカン酸メチル: テトラデカン酸のメチルエステルであり、同様の用途で使用されますが、物理的特性がわずかに異なります。

パルミチン酸エチル: ヘキサデカン酸のエチルエステルであり、化粧品や潤滑油として使用されます。

ステアリン酸エチル: オクタデカン酸のエチルエステルであり、プラスチックの製造や界面活性剤として使用されます。

独自性

テトラデカン酸エチルは、その特定の鎖長と、結果として生じる疎水性と親水性のバランスにより、独特です。 これは、テトラデカン酸エチルが、独特の香りのプロファイルを備えた香料や香料に特に適している理由です .

類似化合物との比較

Ethyl tetradecanoate is similar to other fatty acid esters, such as:

Methyl tetradecanoate: The methyl ester of tetradecanoic acid, used in similar applications but with slightly different physical properties.

Ethyl palmitate: The ethyl ester of hexadecanoic acid, used in cosmetics and as a lubricant.

Ethyl stearate: The ethyl ester of octadecanoic acid, used in the production of plastics and as a surfactant.

Uniqueness

Ethyl tetradecanoate is unique due to its specific chain length and the resulting balance of hydrophobic and hydrophilic properties. This makes it particularly suitable for use in fragrances and flavors, where it provides a distinct scent profile .

生物活性

Ethyl myristate, a long-chain fatty acid ethyl ester derived from myristic acid, has garnered attention for its diverse biological activities. This compound is not only utilized in various industrial applications but also exhibits significant pharmacological properties, including antifungal, antioxidant, and potential therapeutic effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound (C16H32O2) is characterized by its structure as an ethyl ester of myristic acid. It is a colorless liquid with a fruity odor and is soluble in organic solvents. Its chemical properties make it suitable for various applications in food, cosmetics, and pharmaceuticals.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound and related fatty acid esters. A study evaluated the minimal inhibitory concentration (MIC) of various fatty acid methyl esters (FAMEs), including this compound, against clinically relevant fungi.

Table 1: Antifungal Activity of this compound and Related Compounds

| Compound | MIC (µg/mL) | Target Fungi |

|---|---|---|

| This compound | 62.5 | Paracoccidioides brasiliensis |

| Methyl Linoleate | 62.5 | P. brasiliensis |

| Sunflower FAMEs | 15.6 - 31.2 | C. krusei, C. glabrata |

The study found that this compound exhibited antifungal activity with an MIC value of 62.5 µg/mL against P. brasiliensis, indicating its potential as a therapeutic agent against fungal infections .

Antioxidant Activity

This compound has also demonstrated antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.

Table 2: Antioxidant Activity of this compound

| Test Method | IC50 (µg/mL) | Reference Compound |

|---|---|---|

| DPPH Scavenging | 48.8 | Ascorbic Acid |

| ABTS Radical Scavenging | 16.8 | Trolox |

In antioxidant assays, this compound showed significant activity with IC50 values comparable to established antioxidants like ascorbic acid and Trolox .

Case Studies and Research Findings

- Antifungal Efficacy : A comprehensive study on the antifungal activity of FAMEs demonstrated that this compound was effective against multiple strains of fungi, including Candida species and P. brasiliensis. The production of reactive oxygen species (ROS) was linked to its antifungal action, suggesting that oxidative stress induced by these compounds plays a role in their efficacy .

- Potential in Alcohol Addiction Treatment : Research has indicated that fatty acid ethyl esters, including this compound, may influence ethanol consumption behavior in animal models. A study showed that treatment with compounds like CEF (which includes this compound) resulted in a significant reduction in ethanol intake among rats, highlighting its potential therapeutic application in alcohol addiction .

- Biotechnological Applications : this compound's antimicrobial properties have been explored in biotechnological contexts, particularly in food preservation and safety applications due to its ability to inhibit pathogen growth .

特性

IUPAC Name |

ethyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKRHZKQPFCLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047654 | |

| Record name | Ethyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to pale yellow liquid with a waxy odour reminiscent of orris | |

| Record name | Ethyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl tetradecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

178.00 to 180.00 °C. @ 12.00 mm Hg | |

| Record name | Ethyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in ether, 1ml in 1ml 95% ethanol (in ethanol) | |

| Record name | Ethyl tetradecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.857-0.862 | |

| Record name | Ethyl tetradecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

124-06-1 | |

| Record name | Ethyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl myristate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6995S49749 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

12.3 °C | |

| Record name | Ethyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ethyl myristate?

A1: this compound has the molecular formula C16H32O2 and a molecular weight of 256.42 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: While specific spectroscopic data is not provided in the research excerpts, this compound can be characterized using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information about the functional groups, structure, and molecular weight of the compound.

Q3: What is the solubility of this compound?

A: this compound is practically insoluble in water but exhibits good solubility in organic solvents like ethyl acetate, hexane, and ethanol. [] Its solubility in specific solvent mixtures can be predicted using models like UNIFAC. []

Q4: How does this compound perform under high pressure?

A: Research indicates that this compound's viscosity increases with increasing pressure and decreases with increasing temperature. [, ] This behavior is important for applications where the compound is subjected to high pressure conditions.

Q5: How does this compound interact with other materials in pharmaceutical formulations?

A: this compound can form complexes with compounds like 4-hexylresorcinol, impacting the release rate of the drug from ointments. [] This interaction highlights the importance of considering material compatibility in pharmaceutical formulations containing this compound.

Q6: How is this compound used in the development of biodiesels?

A: this compound is a fatty acid ethyl ester (FAEE) found in biodiesel produced from various feedstocks. [, ] Its presence contributes to the fuel properties of the biodiesel.

Q7: What is the role of this compound in food flavor and aroma?

A: this compound is a volatile compound that contributes to the aroma profile of various foods and beverages, including Chinese date, cider spirits, and beef. [, , , ] Its presence can enhance fruity and other desirable flavor notes.

Q8: What analytical techniques are used to detect and quantify this compound?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the identification and quantification of this compound in various matrices, including food, biological samples, and biodiesels. [, , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。